2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxoethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the nitrophenyl group and the pyrrolidine ring. The synthetic route may include the following steps:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic compound, such as 3-nitroaniline, via a diazotization reaction.
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Coupling of the nitrophenyl and pyrrolidine groups: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through an oxoethyl linkage.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate include other nitrophenyl derivatives and pyrrolidine-based compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O7/c1-13-5-2-3-8-17(13)20(27)22-23-11-15(10-19(23)26)21(28)31-12-18(25)14-6-4-7-16(9-14)24(29)30/h2-9,15H,10-12H2,1H3,(H,22,27) |
InChI Key |
ZPSMWWGPSRBTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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